molecular formula C17H23NO4S B2547780 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methoxyphenyl)methanone CAS No. 1704620-21-2

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methoxyphenyl)methanone

Cat. No. B2547780
CAS RN: 1704620-21-2
M. Wt: 337.43
InChI Key: CDDKXCLTRQYIMW-UHFFFAOYSA-N
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Description

The compound "(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methoxyphenyl)methanone" is a chemically synthesized molecule that belongs to the class of 2-azetidinones, which are four-membered (\beta)-lactam rings. These compounds have garnered interest due to their biological and pharmacological properties, including antimicrobial and anticancer activities. The presence of a sulfonamide group, as indicated by the "cyclohexylsulfonyl" moiety, suggests that this compound could be a part of a larger class of heterocyclic motifs with significant medicinal importance .

Synthesis Analysis

The synthesis of related 2-azetidinones typically involves a cycloaddition reaction. For instance, the synthesis of 3-hydroxy-4-substituted-2-azetidinones was achieved through a 2 + 2 cycloaddition of acetoxy acetyl chloride with imines in the presence of triethylamine . Similarly, the synthesis of sulfonamide derivatives of 2-azetidinones has been reported, where the cycloaddition reaction was used to prepare the core (\beta)-lactam structure . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of 2-azetidinones is characterized by the presence of a (\beta)-lactam ring, which is a four-membered cyclic amide. The substituents on the ring, such as the methoxyphenyl group, can significantly influence the molecule's biological activity. The stereochemistry of these compounds is also crucial, as cis and trans isomers can have different biological activities .

Chemical Reactions Analysis

2-Azetidinones can undergo various chemical reactions, including cycloadditions, condensations, and dehydrative annulations. For example, the condensation of 3-aminophthalic acid with sulfonamide derivatives has been used to synthesize substituted azetidinones . The reactivity of the (\beta)-lactam ring makes these compounds versatile intermediates for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinones, such as solubility, melting point, and stability, are influenced by their substituents. The presence of a methoxy group can increase the electron density on the aromatic ring, potentially affecting the molecule's reactivity and interaction with biological targets. The sulfonamide group could also confer additional properties, such as increased water solubility or the ability to interact with enzymes and receptors .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methoxyphenyl)methanone and its derivatives are actively researched for their synthesis methodologies and structural analysis. Studies have focused on the synthesis of substituted azetidinones and their biochemical properties, highlighting the importance of the sulfonamide rings and their derivatives. These compounds are recognized as core structural skeletons in several naturally occurring alkaloids, indicating their significance in medicinal chemistry (Jagannadham et al., 2019). Additionally, research has explored the synthesis and x-ray structural investigation of related azetidinones, providing insights into their crystalline structure and potential applications in drug design (Gluziński et al., 1991).

Biological Activities and Pharmaceutical Applications

The biological activities of azetidinone derivatives, including those related to the compound , have been extensively studied. Research demonstrates the synthesis of novel azetidinones with potent antiestrogenic activity, suggesting potential applications in cancer therapy (Jones et al., 1979). Furthermore, studies on the synthesis of 4-(methoxyethyl) monobactams by a chemicoenzymatic approach have revealed strong activity against a variety of gram-negative bacteria, highlighting the compound's relevance in developing new antibacterial agents (Haruo et al., 1988).

Antimicrobial and Antifungal Properties

The chemical modification of sulfazecin to synthesize derivatives of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid has shown enhanced antimicrobial activities against gram-negative bacteria, indicating the therapeutic potential of these compounds in treating infections (Kishimoto et al., 1984). This area of research underscores the value of azetidinone derivatives in developing new antimicrobial strategies.

Anticancer Research

Investigations into the cytotoxic activities of azetidinone derivatives have revealed their anticancer effects against a range of cancer cell lines. The synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors have also shown promise in cancer research, suggesting that modifications to the azetidinone structure could lead to potent anticancer agents (Akbaba et al., 2013).

properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-22-14-9-7-13(8-10-14)17(19)18-11-16(12-18)23(20,21)15-5-3-2-4-6-15/h7-10,15-16H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDKXCLTRQYIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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